Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
Description
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperidine-carbonyl moiety and a 3-chloropyridinyloxy group. Its structure combines aromatic, heterocyclic, and ester functionalities, which are common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVTGHDSNBURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic synthesis:
Formation of the chloropyridine intermediate: : The initial step is the chlorination of pyridine to obtain 3-chloropyridine.
Nucleophilic substitution: : The chloropyridine undergoes nucleophilic substitution with 3-hydroxy piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.
Amide bond formation: : The resulting compound is then reacted with 2-carbomethoxybenzoic acid chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions such as the use of specific solvents, temperatures, and catalysts to increase yield and purity. Continuous flow chemistry and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: : It can be reduced to yield different reduced products.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzoate rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: : Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution reagents: : Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: : Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes.
Receptor Binding: : Binds to specific receptors, altering biological pathways.
Medicine
Drug Development: : A candidate in the development of pharmaceuticals due to its bioactivity.
Diagnostics: : Used in molecular imaging and diagnostics.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Agricultural Chemicals: : Potential use in the development of pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through binding to molecular targets such as enzymes and receptors, modifying their activity. The specific interactions depend on the compound's structure and the nature of the target. It can inhibit enzymatic activity, alter signal transduction pathways, or modulate receptor activity.
Comparison with Similar Compounds
Research Implications
The structural complexity of this compound positions it as a candidate for further agrochemical or pharmaceutical studies. Comparative analysis with analogs highlights the need for:
- Synthetic Optimization : Improved coupling methodologies to enhance yields.
- Bioactivity Screening: Testing against herbicidal or enzymatic targets, leveraging known activities of halogenated pyridine derivatives .
- Crystallographic Studies : SHELX-based refinement to resolve hydrogen-bonding networks and confirm stability .
Biological Activity
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine moiety linked to a chloropyridine and a benzoate group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many piperidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways .
- Modulation of Receptor Activity : Compounds like this compound may interact with neurotransmitter receptors, potentially influencing central nervous system activities .
Anti-inflammatory Properties
A study highlighted the anti-inflammatory effects of similar chlorinated compounds, suggesting that this compound may possess similar properties. The mechanism likely involves inhibition of COX enzymes and modulation of inflammatory pathways such as NF-κB signaling .
Study 1: Anti-inflammatory Activity
In a rat model, analogs of this compound demonstrated reduced inflammation markers following administration. The study indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 2: Antimicrobial Efficacy
Another investigation into related piperidine derivatives revealed notable antimicrobial effects against various pathogens. The study suggested that the structural components, particularly the chlorinated pyridine, contributed to enhanced activity against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
